molecular formula C10H13Br B2474422 4-Bromo-1-isopropyl-2-methylbenzene CAS No. 17821-06-6

4-Bromo-1-isopropyl-2-methylbenzene

Cat. No.: B2474422
CAS No.: 17821-06-6
M. Wt: 213.118
InChI Key: PUKYTSMWXQOQKI-UHFFFAOYSA-N
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Description

Significance of Brominated Aromatic Scaffolds in Contemporary Organic Synthesis

Brominated aromatic compounds are pivotal intermediates in organic synthesis. The carbon-bromine bond, while stable, is readily activated for a variety of transformations, making these compounds valuable building blocks for constructing more complex molecular architectures. nih.gov The bromine atom can be easily replaced through nucleophilic substitution or serve as a handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the creation of pharmaceuticals, agrochemicals, and advanced materials. evitachem.comnih.gov

The versatility of organobromides stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a wide array of other functional groups. nih.gov This adaptability makes brominated aromatic scaffolds indispensable in the strategic design of synthetic pathways. Furthermore, the introduction of bromine onto an aromatic ring can influence the electronic properties and reactivity of the molecule, a feature that is exploited in the design of new catalysts and functional materials. nih.govacs.org

Research Trajectories and Synthetic Relevance of 4-Bromo-1-isopropyl-2-methylbenzene

This compound, also known by its IUPAC name 4-bromo-2-methyl-1-propan-2-ylbenzene, is a specific substituted bromobenzene (B47551) that has found its niche in synthetic organic chemistry. nih.gov Its structure, featuring a bromine atom, an isopropyl group, and a methyl group on a benzene (B151609) ring, presents a unique combination of steric and electronic properties. evitachem.com These substituents influence the reactivity of the aromatic ring and the bromine atom, making it a valuable intermediate for targeted syntheses.

Research involving this compound often focuses on its use as a precursor in the synthesis of more complex molecules. The bromine atom can be readily displaced or utilized in coupling reactions to introduce new functionalities. For instance, it can undergo substitution reactions with nucleophiles like hydroxides, cyanides, or amines. evitachem.com The presence of the isopropyl and methyl groups can direct further substitutions on the aromatic ring and can also be important for the biological activity or material properties of the final product.

The synthesis of this compound itself is a practical illustration of electrophilic aromatic substitution. evitachem.com Typically, it is prepared by the bromination of 2-isopropyl-1-methylbenzene (o-cymene). The directing effects of the alkyl groups guide the incoming bromine to the para position relative to the isopropyl group.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

PropertyValue
Molecular Formula C₁₀H₁₃Br nih.gov
Molecular Weight 213.11 g/mol nih.govbiosynth.com
Appearance Colorless to light yellow liquid evitachem.com
Boiling Point Approximately 200 °C evitachem.com
Density Approximately 1.3 g/cm³ evitachem.com
CAS Number 17821-06-6 evitachem.comnih.gov
IUPAC Name 4-bromo-2-methyl-1-propan-2-ylbenzene nih.gov

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. While detailed spectra are typically found in specialized databases, the expected signatures can be predicted.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl and methyl groups. The splitting patterns and chemical shifts would be indicative of their relative positions on the benzene ring.
¹³C NMR Resonances for the aromatic carbons, including the carbon bearing the bromine atom, and the aliphatic carbons of the isopropyl and methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule (m/z 213/215) with the characteristic isotopic pattern for a compound containing one bromine atom.

This table is interactive. Click on the headers to sort.

Synthesis and Reactivity

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of 2-isopropyl-1-methylbenzene. This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). evitachem.com The catalyst polarizes the bromine molecule, generating a strong electrophile that is then attacked by the electron-rich aromatic ring.

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. This bond is susceptible to cleavage in the presence of strong bases or organometallic reagents, leading to the formation of Grignard reagents or organolithium species. These intermediates are highly valuable in the formation of new carbon-carbon bonds. Furthermore, the bromine atom can be displaced by a variety of nucleophiles in substitution reactions, providing a route to a diverse range of substituted aromatic compounds.

A Comprehensive Analysis of this compound and its Isomeric Synthesis

The synthesis of halogenated aromatic compounds, such as this compound, is a cornerstone of modern organic chemistry, providing essential intermediates for a wide range of applications. This article delves into the synthetic methodologies for this specific compound and its related isomers, with a focus on both classical and contemporary approaches.

Synthetic Methodologies for this compound and Related Isomers

The strategic introduction of a bromine atom onto an alkyl-substituted benzene ring requires a nuanced understanding of directing effects and reaction mechanisms. The following sections explore various methods to achieve the synthesis of this compound, a compound with the chemical formula C10H13Br. uni.lunih.gov

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution (EAS) stands as a fundamental method for the functionalization of aromatic rings. aakash.ac.in The bromination of benzene and its derivatives is a classic example of this reaction type, where a hydrogen atom on the aromatic ring is replaced by a bromine atom. pearson.commasterorganicchemistry.com

The position of bromination on an alkyl-substituted benzene, such as p-cymene (B1678584) (1-isopropyl-4-methylbenzene), is dictated by the directing effects of the alkyl groups. nih.gov Both the isopropyl and methyl groups are activating and ortho-, para-directing. libretexts.orgorganicchemistrytutor.com This means they increase the rate of electrophilic substitution compared to benzene and direct the incoming electrophile to the positions ortho and para to themselves. libretexts.org

In the case of p-cymene, the starting material for the synthesis of this compound, the directing effects of the isopropyl and methyl groups must be considered. The isopropyl group at position 1 and the methyl group at position 4 will direct the incoming bromine to the positions ortho to them. This leads to the potential formation of different isomers. The steric hindrance of the bulky isopropyl group can also influence the regioselectivity, often favoring substitution at less hindered positions. jove.com

Several reagents and conditions have been developed to enhance the regioselectivity of electrophilic bromination. For instance, zeolites and reagents like N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel have been shown to favor para-bromination of toluene-like substrates. nih.govresearchgate.net

The mechanism of electrophilic aromatic bromination involves several key steps. libretexts.orglumenlearning.com It begins with the generation of a potent electrophile, typically by activating molecular bromine with a Lewis acid catalyst such as FeBr₃. youtube.comyoutube.com This creates a more electrophilic bromine species that can be attacked by the electron-rich aromatic ring. fiveable.mechemistrysteps.com

The central feature of the mechanism is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govfiveable.me This intermediate is formed when the π electrons of the benzene ring attack the electrophile. lumenlearning.com The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack. nih.gov The formation of this arenium ion is typically the slow, rate-determining step of the reaction. libretexts.orglumenlearning.com

Finally, a weak base, such as the FeBr₄⁻ formed during the initial activation step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. youtube.comfiveable.me The catalyst is also regenerated in this step. fiveable.me While the arenium ion is a widely accepted intermediate, some studies suggest that under certain conditions, the reaction may proceed through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. researchgate.netugent.be

The reactivity of a substituted benzene ring towards electrophilic bromination is significantly influenced by the nature of the substituent. libretexts.org Activating groups, such as alkyl groups, donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com Conversely, deactivating groups withdraw electron density, making the ring less reactive. fiveable.me

The directing effect of a substituent determines the position of the incoming electrophile. libretexts.org Activating groups are typically ortho-, para-directors because they can better stabilize the positive charge of the arenium ion when the electrophile attacks at these positions. organicchemistrytutor.comyoutube.com Deactivating groups, with the exception of halogens, are generally meta-directors. libretexts.orgyoutube.com Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate. libretexts.orgchemistrysteps.com

In molecules with multiple substituents, the directing effects can either reinforce or oppose each other. jove.com When the directing effects are complementary, a single major product is often formed. However, when they are in opposition, the more strongly activating group typically dictates the position of substitution. jove.com Steric effects also play a crucial role, with substitution being less likely to occur at positions that are sterically hindered. jove.com

Modern Approaches to Aryl Halide Synthesis

Beyond traditional electrophilic bromination, several modern methods offer alternative pathways to aryl halides.

One strategy involves a two-step process of first introducing the desired alkyl groups onto the benzene ring, followed by halogenation. For example, Friedel-Crafts alkylation can be used to introduce an isopropyl or methyl group, followed by a controlled bromination reaction. aakash.ac.inpearson.com This approach allows for the synthesis of specific isomers by carefully choosing the order of the reactions and the reaction conditions. Radical halogenation using reagents like N-bromosuccinimide (NBS) can also be employed to selectively brominate the benzylic position of an alkylbenzene. libretexts.orgyoutube.com

Another powerful method for the synthesis of aryl halides involves the diazotization of anilines (aromatic amines). organic-chemistry.org In this process, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgacs.org These diazonium salts are versatile intermediates that can be converted to a wide range of functional groups, including halogens, through reactions like the Sandmeyer reaction. organic-chemistry.orgacs.org For instance, treatment of a diazonium salt with copper(I) bromide introduces a bromine atom onto the aromatic ring. A related method for synthesizing 4-bromo-1-iodo-2-isopropylbenzene from 4-bromo-2-isopropylaniline (B1344083) has been reported, involving diazotization followed by reaction with potassium iodide. chemicalbook.com This highlights the utility of diazotization in preparing a variety of halogenated aromatic compounds. icrc.ac.irresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKYTSMWXQOQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17821-06-6
Record name 4-bromo-1-isopropyl-2-methylbenzene
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Advanced Reaction Chemistry and Mechanistic Investigations of 4 Bromo 1 Isopropyl 2 Methylbenzene Derivatives

Carbon-Halogen Bond Functionalization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides, such as 4-bromo-1-isopropyl-2-methylbenzene, are common and effective coupling partners in these reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org This reaction is widely used to create carbon-carbon bonds, forming biaryls, styrenes, and conjugated dienes. libretexts.org For a substrate like this compound, this reaction allows for the introduction of a variety of aryl and alkyl groups at the 4-position.

The formation of aryl-aryl bonds is achieved by coupling the parent aryl bromide with an arylboronic acid. For example, reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield 1-isopropyl-2-methyl-4-phenylbenzene. A similar strategy has been successfully applied to the synthesis of various biaryl compounds from substituted bromobenzenes. nih.govnih.gov

The B-alkyl Suzuki-Miyaura cross-coupling is a powerful method for creating C(sp²)-C(sp³) bonds, linking the aromatic ring to an alkyl chain. nih.gov This variant typically involves the coupling of an aryl bromide with an alkylborane. nih.gov These reactions benefit from the mild conditions used to generate the alkylborane coupling partners via hydroboration of olefins, which tolerates a wide range of functional groups. nih.gov

The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide (or triflate) and an alkene. researchgate.net As an aryl bromide, this compound is a suitable precursor for Heck reactions, allowing for the introduction of alkenyl substituents. The reaction typically involves a palladium(0) catalyst, a base, and a ligand. researchgate.net

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly effective for forming C(sp²)-C(sp) bonds under mild conditions, such as room temperature and with a mild base. wikipedia.org The reaction of this compound with a terminal alkyne would produce an alkynyl-substituted benzene (B151609) derivative, a valuable intermediate in the synthesis of pharmaceuticals and organic materials. wikipedia.orgresearchgate.net

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X), in this case, this compound, to a palladium(0) complex. This step forms a square planar palladium(II) intermediate, Ar-Pd(II)-X. The reactivity for this step generally follows the order Ar-I > Ar-Br > Ar-Cl. Electron-rich aryl bromides, like the subject compound, may undergo this step more slowly than electron-poor ones. nih.gov

Transmetalation : In the Suzuki reaction, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product (Ar-R). This step regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgprinceton.edu This process is often the product-forming step in the catalytic cycle. princeton.edu

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel catalysis provides a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in coupling aryl halides, including bromophenols, with Grignard reagents. nih.gov For electron-rich aryl bromides, which can be challenging substrates for palladium-catalyzed oxidative addition, nickel catalysts can offer satisfactory yields. nih.gov Therefore, this compound is a viable substrate for nickel-catalyzed cross-coupling reactions, such as Kumada coupling (with Grignard reagents) or Negishi coupling (with organozinc reagents), to form new C-C bonds. nih.gov

Other Transition-Metal Mediated C-Br Transformations

While palladium and nickel are the most common catalysts for C-Br bond functionalization, other transition metals are also employed. rsc.org For instance, rhodium and manganese complexes have been used in the catalytic functionalization of alkynes. scispace.com Iron-catalyzed cross-coupling reactions using redox-active esters as surrogates for alkyl halides have also been developed for forming alkyl-aryl bonds. researchgate.net These alternative methods expand the toolbox for synthetic chemists, sometimes offering different reactivity, selectivity, or functional group tolerance compared to palladium and nickel systems. nih.gov The development of these methods provides diverse strategies for the transformation of aryl bromides like this compound.

Side-Chain Reactivity and Benzylic Functionalization

The presence of alkyl groups on the benzene ring of this compound introduces reactive sites for various transformations, particularly at the benzylic positions. These positions, being adjacent to the aromatic ring, exhibit enhanced reactivity due to the stabilization of reaction intermediates like radicals and carbocations through resonance. libretexts.orgchemistrysteps.com

Free-radical halogenation provides a direct method for functionalizing the alkyl side chains of this compound. This type of reaction is highly selective for the benzylic positions due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.orgpearson.com

The mechanism of benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide, involves several key steps. masterorganicchemistry.comchemistrysteps.comchadsprep.com The process starts with the initiation step where a bromine radical is generated. This radical then abstracts a hydrogen atom from a benzylic position of either the isopropyl or the methyl group, leading to the formation of a more stable benzylic radical. libretexts.orgchemistrysteps.com This stability arises from the delocalization of the unpaired electron into the aromatic π-system. libretexts.org The resulting benzylic radical then reacts with a molecule of Br₂ (which is present in low concentration when using NBS) to form the benzylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.comchadsprep.com

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction shows high regioselectivity, favoring the substitution at the benzylic carbon of the isopropyl group over the methyl group. This is because the tertiary benzylic radical formed from the isopropyl group is more stable than the primary benzylic radical from the methyl group.

Table 1: Comparison of Benzylic Radical Stabilities

Alkyl Group Benzylic Position Type of Radical Relative Stability
IsopropylC(CH₃)₂Tertiary BenzylicMore Stable
MethylCH₃Primary BenzylicLess Stable

This table illustrates the preferential formation of the tertiary benzylic radical during free-radical halogenation.

The benzylic positions of this compound are also susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chains. chemistrysteps.commasterorganicchemistry.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. chemistrysteps.com

During benzylic oxidation, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). libretexts.orgmasterorganicchemistry.com Therefore, oxidation of this compound with a strong oxidizing agent would be expected to yield 4-bromo-2-carboxy-1-isopropylbenzene or further oxidation products, depending on the reaction conditions. The mechanism of this reaction is complex but is believed to proceed through the formation of a benzylic radical as the initial step. masterorganicchemistry.com

Besides oxidation, benzylic halides derived from this compound can undergo various nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. khanacademy.org The formation of a stable benzylic carbocation favors the Sₙ1 pathway. chemistrysteps.com These substitution reactions allow for the introduction of a wide range of functional groups at the benzylic position, making benzylic halides versatile synthetic intermediates. libretexts.org

Derivatization Strategies and Synthetic Transformations

The functional groups present in this compound and its side-chain halogenated derivatives serve as handles for a variety of synthetic transformations, enabling the creation of a diverse array of novel compounds.

The bromine atom on the aromatic ring and at the benzylic positions can be replaced by nitrogen-containing nucleophiles to introduce nitrogen-based functionalities. A common method for forming carbon-nitrogen bonds is through nucleophilic substitution reactions. For instance, benzylic bromides can react with amines to form the corresponding benzylic amines. evitachem.com

Another important reaction is the synthesis of amines from aryl halides, which can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl bromides. While specific examples for this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential for creating nitrogen-containing derivatives of this compound.

Additionally, the synthesis of imines can be achieved by reacting an aldehyde with a primary amine. prepchem.com For example, if the methyl group of this compound were oxidized to an aldehyde, it could then be reacted with an amine to form an imine derivative.

Oxygen-based functional groups can be introduced through several synthetic routes. The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comlibretexts.org This reaction involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org For example, a benzylic bromide derived from this compound could react with an alkoxide to form a benzylic ether. When planning such a synthesis, it is crucial to select the less sterically hindered partner as the alkyl halide to favor substitution over elimination. libretexts.orglibretexts.org

Another method for ether synthesis is the alkoxymercuration-demercuration of an alkene, which results in the Markovnikov addition of an alcohol across the double bond. libretexts.org While not directly applicable to this compound itself, if a derivative with an alkenyl side chain were prepared, this reaction could be employed.

The synthesis of phenols can be achieved from aryl halides, although this typically requires harsh conditions or metal catalysis. Once a phenolic derivative is obtained, it can be further functionalized, for instance, by etherification.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Controlling the regioselectivity and stereoselectivity of reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules.

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com In the context of this compound, regioselectivity is a key consideration in reactions such as electrophilic aromatic substitution and side-chain functionalization. During electrophilic aromatic substitution, the directing effects of the existing substituents (bromo, isopropyl, and methyl groups) will determine the position of the incoming electrophile. In free-radical benzylic halogenation, the reaction preferentially occurs at the tertiary benzylic position of the isopropyl group due to the higher stability of the resulting tertiary radical compared to the primary radical of the methyl group. chemistrysteps.com

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comalrasheedcol.edu.iq When a reaction involving this compound or its derivatives creates a new chiral center, the potential for forming enantiomers or diastereomers arises. For example, the free-radical bromination of the benzylic carbon of the isopropyl group in a related substrate creates a new stereocenter, leading to the formation of a racemic mixture of two enantiomers (R and S). pearson.com

Stereospecificity is a subset of stereoselectivity where the stereochemistry of the starting material dictates the stereochemistry of the product. alrasheedcol.edu.iqkhanacademy.org For a reaction to be stereospecific, different stereoisomers of the starting material must give stereochemically different products.

Table 2: Factors Influencing Selectivity in Reactions of this compound Derivatives

Type of Selectivity Governing Factors Example Reaction
RegioselectivityElectronic effects of substituents, Steric hindrance, Stability of intermediates (carbocations, radicals)Electrophilic Aromatic Substitution, Benzylic Halogenation chemistrysteps.commasterorganicchemistry.com
StereoselectivitySteric hindrance, Reaction mechanism, Nature of catalyst/reagentsAsymmetric hydrogenation, Enantioselective C-H functionalization masterorganicchemistry.comacs.org
StereospecificityReaction mechanism (e.g., concerted vs. stepwise), Stereochemistry of the starting materialSₙ2 reactions, certain cycloadditions alrasheedcol.edu.iqkhanacademy.org

This table summarizes the key factors that determine the regiochemical and stereochemical outcome of reactions.

Recent advancements in catalysis have led to the development of highly enantioselective methods for C-H functionalization. acs.org For instance, dirhodium catalysts have been used for site-selective and enantioselective C-H functionalization of primary benzylic sites. acs.org Such methodologies could potentially be applied to derivatives of this compound to achieve high levels of stereocontrol.

Electronic and Steric Influences on Reaction Outcomes

In the case of this compound, the positions ortho and para to the activating isopropyl and methyl groups are the most electron-rich and thus the most likely sites for electrophilic attack. The single available position for further substitution on the ring is at C3, which is ortho to the isopropyl group and meta to both the methyl and bromo substituents. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
Isopropyl1Activating (+I)ortho, para
Methyl2Activating (+I)ortho, para
Bromo4Deactivating (-I), Resonance (+M)ortho, para

In electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, the incoming electrophile is expected to substitute at the most activated and sterically accessible position. For this compound, the C5 position is para to the methyl group and ortho to the bromo group, while the C3 position is ortho to the isopropyl group and meta to the bromo group. The steric bulk of the isopropyl group can hinder attack at the adjacent C6 position, which is also ortho to the methyl group. Studies on the nitration of related compounds, such as 2- and 4-isopropyltoluene, have shown that ipso-attack at the isopropyl-bearing carbon can occur, leading to nitrodeisopropylation. rsc.org This suggests that nitration of this compound could potentially yield a mixture of products, including the expected nitro-substituted derivative and products resulting from displacement of the isopropyl group.

The bromine atom at C4 can be a site for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov In Suzuki couplings, for example, the electronic nature of other substituents on the aryl bromide can influence the reaction rate, though steric hindrance is often a more dominant factor. nih.gov The presence of the ortho-methyl group in this compound could sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond, potentially requiring more forcing reaction conditions compared to less substituted bromobenzenes.

Benzylic positions of the isopropyl and methyl groups are also potential sites for radical substitution reactions, such as benzylic bromination using N-bromosuccinimide (NBS). The selectivity of benzylic bromination over aromatic bromination is often controlled by the reaction conditions, with radical initiators and non-polar solvents favoring benzylic substitution. masterorganicchemistry.com The relative reactivity of the methyl versus the isopropyl benzylic hydrogens would depend on the stability of the resulting benzylic radicals.

Methodologies for Controlling Reaction Selectivity

Controlling the regioselectivity of reactions involving this compound derivatives is crucial for their synthetic utility. A variety of methodologies can be employed to direct the outcome of a given transformation.

Electrophilic Aromatic Substitution:

In reactions like Friedel-Crafts acylation, the choice of Lewis acid and reaction temperature can influence the regioselectivity. masterorganicchemistry.com While the inherent directing effects of the substituents provide a primary level of control, the use of bulky Lewis acids could potentially favor substitution at less sterically hindered positions.

Directed ortho-Metalation:

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. While the alkyl groups in this compound are not strong directing groups for DoM, the bromine atom can act as a directing group for lithiation at the ortho position using strong bases like lithium diisopropylamide (LDA). nih.gov However, in the case of this compound, the positions ortho to the bromine are already substituted.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. nih.govyoutube.com These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the C4 position. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. acs.orgnih.gov For instance, the use of bulky phosphine (B1218219) ligands can often improve the efficiency of cross-coupling with sterically hindered aryl bromides.

A summary of representative palladium-catalyzed cross-coupling reactions is provided in the table below.

ReactionCoupling PartnerCatalyst/LigandProduct Type
SuzukiArylboronic acidPd(PPh₃)₄Biaryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIArylalkyne
HeckAlkenePd(OAc)₂Alkenylarene

Benzylic Functionalization:

As mentioned, selective functionalization of the benzylic positions can be achieved under radical conditions. The use of specific initiators and solvents can help to favor benzylic halogenation over addition to the aromatic ring. For example, photochemical initiation of bromination with NBS in a non-polar solvent like carbon tetrachloride is a standard method for selective benzylic bromination. masterorganicchemistry.com

By carefully considering the electronic and steric landscape of this compound and selecting the appropriate reaction conditions and reagents, a high degree of control over reaction selectivity can be achieved, enabling the synthesis of a diverse range of derivatives.

Theoretical and Computational Chemistry Studies on 4 Bromo 1 Isopropyl 2 Methylbenzene and Analogous Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in understanding the geometry, stability, and electronic properties of molecules. These studies provide a foundational understanding of the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. cam.ac.uk It has proven to be a reliable approach for studying substituted aromatic compounds, offering a balance between accuracy and computational cost. cam.ac.ukworldscientific.com DFT calculations can determine various properties, including optimized geometry, vibrational frequencies, and electronic energies.

For 4-Bromo-1-isopropyl-2-methylbenzene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31+G(d,p), could be employed to predict its three-dimensional structure. worldscientific.com These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's conformation. The substituents on the benzene (B151609) ring—bromo, isopropyl, and methyl groups—will influence the electron distribution and geometry of the aromatic ring. libretexts.org DFT can quantify these effects, which are a combination of inductive and resonance effects. nih.gov

Inductive Effects : The electronegative bromine atom will withdraw electron density from the ring through the sigma bond. The alkyl groups (isopropyl and methyl) will act as electron-donating groups.

Resonance Effects : The lone pairs on the bromine atom can participate in resonance, donating electron density to the π-system of the benzene ring.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-C (Aromatic) Bond Lengths~1.39 - 1.41 Å
C(Aromatic)-C(isopropyl) Bond Length~1.52 Å
C(Aromatic)-C(methyl) Bond Length~1.51 Å

This table presents hypothetical data based on typical values for similar substituted benzenes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

For this compound, an FMO analysis would reveal the distribution of these key orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The locations of the HOMO and LUMO on the molecule are crucial for predicting regioselectivity in reactions. In electrophilic aromatic substitution, the reaction is favored at sites where the HOMO has the largest coefficient. youtube.com For this compound, the electron-donating isopropyl and methyl groups, along with the resonance effect of the bromine, would likely lead to the HOMO being localized primarily on the aromatic ring, particularly at the ortho and para positions relative to the activating groups. libretexts.org

A hypothetical table summarizing the FMO properties for this compound is shown below.

OrbitalEnergy (eV)Primary Location
HOMO-8.5Aromatic Ring (ortho/para to alkyl groups)
LUMO-0.5Aromatic Ring and C-Br bond
HOMO-LUMO Gap8.0 eV-

This table presents hypothetical data based on typical values for similar substituted benzenes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idnih.gov

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated on the aromatic ring, particularly at the positions ortho and para to the electron-donating alkyl groups. The electronegative bromine atom would create a region of positive potential (a "σ-hole") on its outer surface, while also contributing to the electron density of the ring through resonance. The hydrogen atoms of the alkyl groups would exhibit positive potential. This information helps in predicting how the molecule will interact with other species. For instance, an incoming electrophile would be guided towards the electron-rich areas of the benzene ring. nih.gov

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is not only used to study static molecular properties but also to model the dynamic processes of chemical reactions. This includes identifying transition states and calculating reaction energy profiles.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com Computational methods can locate the structure of the transition state and calculate its energy. This information is used to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. msu.edu

For reactions involving this compound, such as electrophilic substitution, computational chemists can model the entire reaction pathway. msu.edu This involves calculating the energies of the reactants, the intermediate (e.g., a benzenonium ion), the transition state, and the products. The resulting energy profile provides a detailed picture of the reaction's feasibility and kinetics. For example, in a bromination reaction, one could compare the activation energies for substitution at the different available positions on the ring to predict the regioselectivity. libretexts.org

A hypothetical energy profile for the nitration of this compound at the position ortho to the isopropyl group is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+15
Intermediate+5
Products-10

This table presents hypothetical data based on typical values for similar electrophilic aromatic substitution reactions.

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction's thermodynamics and kinetics. wikipedia.orgresearchgate.net Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering reaction rates and equilibria. wikipedia.orgresearchgate.netnih.gov

Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation. The choice of solvent can influence the reaction pathway. For instance, polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. quora.com In the case of reactions involving this compound, the polarity of the solvent could affect the rate of nucleophilic or electrophilic substitution reactions. nih.govquora.com For example, a polar solvent would be expected to stabilize the charged benzenonium ion intermediate in an electrophilic aromatic substitution, potentially increasing the reaction rate. quora.com

In Silico Prediction and Validation of Regioselectivity

The regioselectivity of electrophilic aromatic substitution reactions, such as the bromination of 1-isopropyl-2-methylbenzene (also known as o-cymene) to form this compound, is a key area of study in theoretical and computational chemistry. By employing computational models, researchers can predict the likely outcomes of such reactions and gain a deeper understanding of the factors that control them. These in silico methods are often validated against experimental results to ensure their accuracy and predictive power.

The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in the electrophilic bromination of o-cymene. Both the isopropyl group and the methyl group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. Furthermore, both are ortho, para-directors, meaning they tend to direct incoming electrophiles to the positions on the aromatic ring that are ortho (adjacent) or para (opposite) to them.

In the case of 1-isopropyl-2-methylbenzene, the positions on the aromatic ring are not equivalent. The carbon atoms at positions 3, 4, 5, and 6 are available for substitution. The directing effects of the isopropyl and methyl groups can either reinforce or oppose each other at these positions.

Computational studies often utilize methods based on density functional theory (DFT) to model the electronic structure of the starting materials, intermediates, and transition states of a reaction. These calculations can provide valuable insights into the relative stabilities of the possible carbocation intermediates (also known as arenium ions or σ-complexes) that are formed during the reaction. The stability of these intermediates is a crucial factor in determining the final product distribution. A more stable intermediate will have a lower energy transition state leading to its formation, and thus the corresponding product will be formed more rapidly.

The stability of the carbocation intermediates is influenced by both electronic and steric factors. Electronically, the alkyl groups (isopropyl and methyl) stabilize the positive charge of the arenium ion through an inductive effect and hyperconjugation. Steric hindrance, on the other hand, can destabilize an intermediate if a bulky group prevents the incoming electrophile from easily approaching a particular position on the ring. The isopropyl group is significantly bulkier than the methyl group, and this steric hindrance plays a major role in the regioselectivity of reactions involving o-cymene.

Considering the bromination of 1-isopropyl-2-methylbenzene, the possible carbocation intermediates leading to the different bromo-isomers are evaluated computationally. The calculations would typically predict the relative energies of these intermediates. The position para to the isopropyl group (position 4) is sterically the most accessible and also benefits from the stabilizing electronic effects of both the isopropyl and methyl groups. The positions ortho to the isopropyl group (positions 3 and 6) are more sterically hindered.

While specific computational studies on the bromination of 1-isopropyl-2-methylbenzene are not extensively reported in publicly available literature, the principles can be illustrated with data from analogous systems and general knowledge of electrophilic aromatic substitution. For instance, in the nitration of isopropylbenzene, a clear preference for the para product is observed, which is attributed to the steric bulk of the isopropyl group disfavoring substitution at the ortho positions.

To provide a clearer picture of the expected regioselectivity, the following table outlines the predicted and experimentally observed product distributions for related electrophilic aromatic substitution reactions on similar substrates. This data helps to validate the computational predictions for the bromination of 1-isopropyl-2-methylbenzene.

Substrate Reaction Predicted Major Product(s) Experimentally Observed Major Product(s) Key Factors
TolueneNitrationortho-Nitrotoluene, para-Nitrotoluene~58% ortho, ~37% para, ~5% metaElectronic activation and directing effect of the methyl group.
IsopropylbenzeneNitrationpara-NitroisopropylbenzeneHigh preference for para isomerSteric hindrance from the bulky isopropyl group disfavors ortho substitution.
o-XyleneNitration3-Nitro-o-xylene, 4-Nitro-o-xyleneMixture of 3- and 4-nitro isomersReinforcing and competing directing effects of the two methyl groups.
1-Isopropyl-2-methylbenzene (o-Cymene)BrominationThis compoundThis compound is the expected major product.The para position to the bulky isopropyl group is favored due to reduced steric hindrance and electronic activation from both alkyl groups.

The validation of in silico predictions with experimental data is a cornerstone of modern chemical research. For the bromination of 1-isopropyl-2-methylbenzene, computational models would predict that the formation of the arenium ion leading to this compound is the most energetically favorable pathway. This is due to a combination of the electronic stabilization provided by both the isopropyl and methyl groups and the lower steric hindrance at the position para to the larger isopropyl group. Experimental results from similar systems strongly support this prediction, indicating that this compound would be the major, if not exclusive, product of this reaction.

Applications and Synthetic Utility of 4 Bromo 1 Isopropyl 2 Methylbenzene As a Versatile Synthetic Building Block

Advanced Organic Synthesis of Complex Molecular Architectures

The strategic placement of the bromo, isopropyl, and methyl groups on the benzene (B151609) ring of 4-bromo-1-isopropyl-2-methylbenzene makes it a highly useful intermediate in the construction of intricate molecular frameworks. The bromine atom serves as a handle for various coupling reactions and nucleophilic substitutions, while the alkyl groups influence the reactivity and regioselectivity of these transformations. evitachem.com

Total Synthesis of Natural Products and Analogues

While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented in readily available literature, its utility as a synthetic intermediate can be inferred from its chemical properties. The bromo-substituted aromatic core is a common motif in many natural products and their analogues. The bromine atom can be readily converted into other functional groups or used as a coupling partner in reactions like Suzuki, Heck, or Sonogashira couplings to build more complex carbon skeletons. For instance, similar bromo-aromatic compounds are crucial in synthesizing various biologically active molecules. The ability to introduce the isopropyl and methyl groups with specific stereochemistry further enhances its potential in creating diverse and complex structures that mimic or are analogous to natural products.

Construction of Privileged Scaffolds and High-Value Intermediates

"Privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, making them valuable in drug discovery. nih.gov this compound can serve as a starting material for the synthesis of such scaffolds. The aromatic ring with its specific substitution pattern can be a core element of these privileged structures.

For example, through a series of synthetic transformations, the bromine atom can be replaced or used to introduce other functionalities, leading to the creation of libraries of compounds with diverse biological activities. evitachem.com The isopropyl and methyl groups can provide steric bulk and lipophilicity, which are important for molecular recognition and binding affinity to biological targets. The synthesis of various substituted benzene derivatives, which are themselves high-value intermediates, often relies on the strategic functionalization of precursors like this compound. libretexts.org

Precursor for Advanced Materials

The unique chemical structure of this compound also makes it a valuable precursor in the development of advanced materials. evitachem.com The presence of the bromine atom allows for its incorporation into polymer chains or onto surfaces through various polymerization and surface modification techniques.

The resulting materials can exhibit tailored properties, such as thermal stability, flame retardancy (due to the bromine content), and specific optical or electronic characteristics. For instance, polymers containing this moiety could be designed for applications in electronics, aerospace, or as specialized coatings. The isopropyl and methyl groups can influence the physical properties of the resulting polymers, such as their solubility, processability, and mechanical strength. evitachem.com

Building Block in Agrochemical and Dyes Synthesis

The structural features of this compound make it a relevant building block in the synthesis of agrochemicals and dyes. evitachem.comgoogle.com

In the field of agrochemicals, many pesticides and herbicides contain substituted aromatic rings. google.com The specific arrangement of the bromo, isopropyl, and methyl groups can be a key pharmacophore responsible for the biological activity of the final product. Synthetic routes to new agrochemicals may involve the modification of this compound to introduce other functional groups that enhance efficacy and selectivity. google.com

In dye synthesis, substituted aromatic compounds are fundamental chromophores. While direct use of this compound as a dye might be limited, it can serve as a precursor to more complex dye molecules. scispace.com The bromine atom can be a site for coupling with other aromatic or heterocyclic systems to create extended conjugated systems, which are responsible for the color of the dye. For example, it can be used to synthesize anthrapyridone solvent dyes. scispace.com The nature and position of the substituents on the benzene ring can be fine-tuned to achieve desired colors and fastness properties. researchgate.net

Q & A

Q. How to optimize reaction conditions for the photocatalytic defunctionalization of this compound?

  • Workflow :

Photocatalyst screening : Test Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes (e.g., eosin Y).

Wavelength optimization : Use monochromatic LEDs (450-470 nm) to maximize quantum yield.

Quenching studies : Add TEMPO or BHT to probe radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.